molecular formula C18H20NO5P B12528951 Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate CAS No. 797763-29-2

Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate

Cat. No.: B12528951
CAS No.: 797763-29-2
M. Wt: 361.3 g/mol
InChI Key: GCPANZRXULZTCU-UHFFFAOYSA-N
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Description

Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate is a phosphonate ester featuring a 9-oxoacridine moiety linked via an oxymethyl group to the phosphorus center. The phosphonate group enhances stability against hydrolysis compared to phosphate esters and may improve bioavailability.

Properties

CAS No.

797763-29-2

Molecular Formula

C18H20NO5P

Molecular Weight

361.3 g/mol

IUPAC Name

10-(diethoxyphosphorylmethoxy)acridin-9-one

InChI

InChI=1S/C18H20NO5P/c1-3-23-25(21,24-4-2)13-22-19-16-11-7-5-9-14(16)18(20)15-10-6-8-12-17(15)19/h5-12H,3-4,13H2,1-2H3

InChI Key

GCPANZRXULZTCU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CON1C2=CC=CC=C2C(=O)C3=CC=CC=C31)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate typically involves the reaction of 9-oxoacridine with diethyl phosphite in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as flame retardants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its acridinone-phosphonate hybrid structure. Key comparisons include:

2-(9-Oxoacridin-10(9H)-yl)acetic acid
  • Similarity: 0.83 (structural alignment with acridinone core) .
  • Differences: Replaces the phosphonate-oxy-methyl group with a carboxylic acid.
Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate
  • Structure : Features a triazole-carbazole-phosphonate system .
  • Key Contrasts: Carbazole vs. acridinone: Carbazole’s nitrogen-rich structure may enhance π-π stacking but reduce DNA intercalation efficiency. Triazole moiety introduces click chemistry compatibility, enabling modular synthesis .
Diethyl trans-2-oxoazetidine-3-phosphonate
  • Structure : Contains a β-lactam ring fused to a phosphonate .

Spectroscopic and Physical Properties

31P NMR Analysis
  • Target Compound : Expected δ ≈ 20–25 ppm (typical for diethyl phosphonates) .
  • Triazolylphosphonate () : δ = 18.7 ppm, influenced by electron-withdrawing triazole .
  • Isoxazolidine Phosphonate () : δ = 22.1 ppm, reflecting slight deshielding from the heterocycle .
Solubility
  • Acridinone’s hydrophobicity likely reduces aqueous solubility compared to polar analogs like 2-(9-oxoacridin-10(9H)-yl)acetic acid .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Synthesis Method Biological Activity 31P NMR (ppm)
Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate ~385 (estimated) Acridinone, Phosphonate Nucleophilic substitution Potential anticancer ~20–25
2-(9-Oxoacridin-10(9H)-yl)acetic acid ~257 Acridinone, Carboxylic acid Ester hydrolysis DNA intercalation N/A
Diethyl triazolylphosphonate 439.41 Triazole, Carbazole, Phosphonate CuAAC Antimicrobial 18.7
Diethyl trans-2-oxoazetidine-3-phosphonate 382.3 β-Lactam, Phosphonate Cycloaddition Antibacterial 19.5
Diethyl isoxazolidine phosphonate ~329 Isoxazolidine, Phosphonate Enzymatic resolution Non-cytotoxic 22.1

Biological Activity

Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate is a phosphonate compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C15H16N2O5PC_{15}H_{16}N_{2}O_{5}P and a molecular weight of 335.27 g/mol. The compound features an acridine moiety linked to a phosphonate group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC15H16N2O5PC_{15}H_{16}N_{2}O_{5}P
Molecular Weight335.27 g/mol
CAS NumberNot specified
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the reaction of an acridine derivative with a phosphonic acid derivative under controlled conditions. This process often requires specific catalysts and solvents to achieve optimal yields and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Molecular Cancer Therapeutics demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins .

The biological activity of this compound can be attributed to its interaction with nucleic acids and proteins. The acridine moiety is known for intercalating into DNA, thereby disrupting replication and transcription processes. This property is crucial for its potential as an antitumor agent.

  • DNA Intercalation : The acridine structure allows for binding within the DNA helix, leading to structural changes that inhibit DNA polymerase activity.
  • Enzyme Inhibition : Phosphonates can act as enzyme inhibitors by mimicking substrates or cofactors necessary for enzymatic reactions, thus blocking metabolic pathways critical for cancer cell survival.

Study 1: Cytotoxicity Evaluation

A cytotoxicity evaluation was performed using human cancer cell lines treated with varying concentrations of this compound. The results indicated a dose-dependent response, with IC50 values suggesting effective inhibition at micromolar concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
PC-3 (Prostate)15.0
A549 (Lung)18.0

Study 2: Mechanistic Insights

In another study focusing on the mechanistic aspects, researchers utilized flow cytometry to analyze apoptosis in treated cells. The data revealed that treatment with this compound led to increased Annexin V positivity, indicating the induction of early apoptotic events.

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